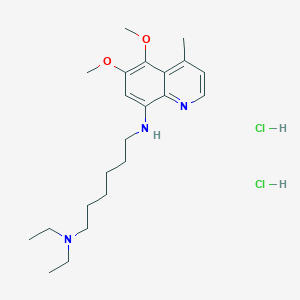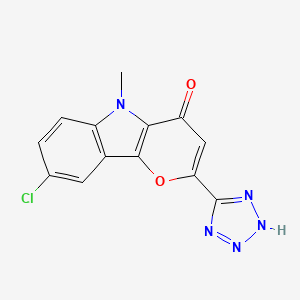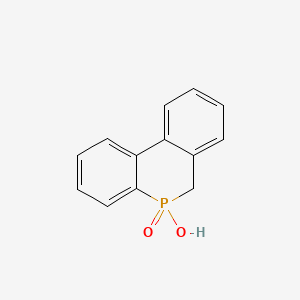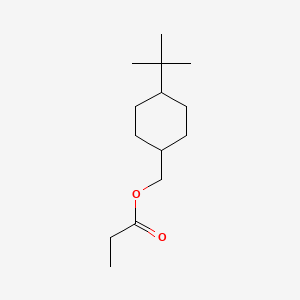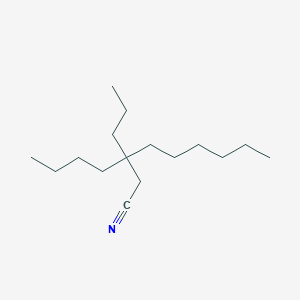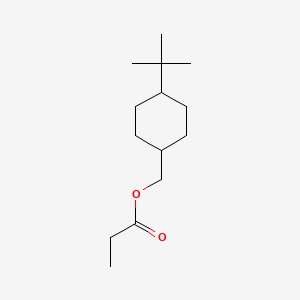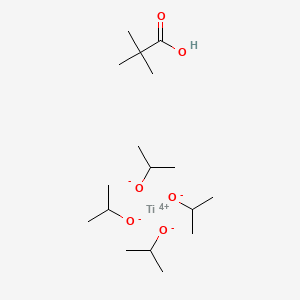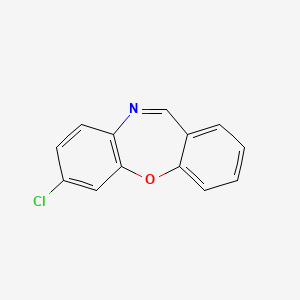
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by its complex structure, which includes a methanamine group, a methyl group, and three phenyl groups attached to the pyrrole ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This procedure is highly tolerant of various functional groups and provides good yields .
Industrial Production Methods
Industrial production of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrrole-3-methanamine: This compound has a similar structure but lacks the phenyl groups, resulting in different chemical properties and reactivity.
5-Phenyl-1H-pyrrole-3-carbaldehyde: This compound contains a phenyl group and an aldehyde group, making it structurally similar but functionally different.
Uniqueness
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- is unique due to the presence of multiple phenyl groups, which enhance its stability and reactivity. These substituents also provide opportunities for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
146204-79-7 |
|---|---|
Molekularformel |
C24H22N2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[(2-methyl-1,5-diphenylpyrrol-3-yl)methyl]aniline |
InChI |
InChI=1S/C24H22N2/c1-19-21(18-25-22-13-7-3-8-14-22)17-24(20-11-5-2-6-12-20)26(19)23-15-9-4-10-16-23/h2-17,25H,18H2,1H3 |
InChI-Schlüssel |
GPYQUJMPXOYJMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)CNC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)


